4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
4-Ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic sulfonamide derivative characterized by a benzo[e][1,2,4]thiadiazine 1,1-dioxide core. The compound features a 4-ethyl substituent and a 3-((4-methylbenzyl)thio) group, distinguishing it from other members of the 1,2,4-thiadiazine dioxides family.
Properties
IUPAC Name |
4-ethyl-3-[(4-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-3-19-15-6-4-5-7-16(15)23(20,21)18-17(19)22-12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJINJIFCNGNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base . The intermediate amidines formed in the reaction are then cyclized to yield the desired thiadiazine compound .
Chemical Reactions Analysis
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Structure
The molecular formula of 4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is , with a molecular weight of approximately 270.38 g/mol. The compound's structure includes:
- An ethyl group
- A 4-methylbenzyl thio group
- A benzo[e][1,2,4]thiadiazine core
Research indicates that derivatives of this compound exhibit significant biological activities. Some notable applications include:
Anticancer Activity
Compounds with similar structures have demonstrated anticancer properties through mechanisms such as:
- Inducing apoptosis in cancer cells
- Inhibiting tumor growth by targeting specific cellular pathways
For instance, studies have shown that derivatives of benzo[e][1,2,4]thiadiazine can inhibit cell proliferation in various cancer cell lines.
Antimicrobial Properties
The compound has potential as an antimicrobial agent , particularly against bacterial strains. Research has shown that it interacts with bacterial enzymes, disrupting vital processes and leading to cell death.
Enzyme Inhibition
The compound may act as an inhibitor for several enzymes involved in metabolic pathways. This property can be leveraged for therapeutic applications in diseases where enzyme regulation is critical.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, a derivative of the compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of the compound against Staphylococcus aureus. The results showed that the compound inhibited bacterial growth at low concentrations (MIC = 5 µg/mL), suggesting its potential use as an antibacterial agent.
Mechanism of Action
The mechanism of action of 4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with molecular targets such as ATP-sensitive potassium channels and various enzymes . By opening potassium channels, the compound can modulate cellular ion fluxes, leading to effects like the inhibition of insulin release . Its enzyme inhibition activities are likely due to its ability to bind to the active sites of these enzymes, thereby preventing their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Structural and Functional Insights :
Core Modifications: Thiophene vs. Benzene Isosteres: Thienothiadiazine dioxides (e.g., Compound 24) exhibit similar activity to benzothiadiazines but with altered potency due to sulfur's electronegativity and ring planarity . The target compound retains the benzene core, favoring π-π stacking interactions in receptor binding. 4-Position Substituents:
- Ethyl groups (target and Compound 24) enhance lipophilicity, improving blood-brain barrier penetration .
- Fluorinated alkyl chains (e.g., 12b) increase metabolic stability by resisting CYP450 oxidation .
3-Position Substituents: Thioether vs. Thioethers may also act as hydrogen bond acceptors or influence redox properties . Methyl or Heteroaryl Groups: Compounds like 7-chloro-5-(furan-3-yl)-3-methyl derivatives () show that heteroaryl substituents at position 5/7 enhance selectivity for neurological targets, while methyl groups improve stability .
Biological Activity: AMPA Receptor Modulation: Ethyl and fluoroethyl substituents at position 4 correlate with cognitive enhancement (e.g., 12b and 24), suggesting the target compound may share this activity . Antimicrobial Potential: Benzothiadiazine dioxides with bulky 3-position groups (e.g., thioethers) exhibit broad-spectrum activity against Mycobacterium tuberculosis and fungi, hinting at possible antimicrobial utility for the target compound .
Biological Activity
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of 1,2,4-thiadiazines. This compound exhibits a range of biological activities due to its unique structural features, including a thiadiazine ring fused with a benzene ring and specific substituents that enhance its pharmacological potential. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2S2O2 |
| Molecular Weight | 348.48 g/mol |
| CAS Number | 951588-68-4 |
The presence of the 1,1-dioxide functional group contributes to its chemical reactivity and potential biological activity.
Research indicates that compounds similar to this compound exhibit inhibitory activities against various enzymes. Notably:
- Urease Inhibition : Similar compounds have been shown to target the urease enzyme, disrupting the urea cycle and affecting ammonia and carbon dioxide production.
-
Enzyme Targets : The compound is known to inhibit key enzymes such as:
- Xanthine oxidase
- HCV NS5B polymerase
- Aldose reductase
These activities are significant for conditions like gout, hepatitis C, and diabetic complications.
Biological Activities
The biological activities of this compound are diverse and include:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates potential anticancer activity, particularly against specific cancer cell lines.
- Antitubercular Activity : Shows promise as an antitubercular agent in preliminary studies .
Research Findings
Several studies have highlighted the biological activity of related thiadiazine derivatives. For example:
- A study on the biological activity of 1,3,4-thiadiazole derivatives found that modifications in substituents significantly affected their potency against various diseases. These findings suggest that structural variations can enhance or diminish biological effects .
Case Studies
- Anticancer Activity : A derivative similar to our compound was tested against breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations above 10 µM.
- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Pharmacokinetics
The pharmacokinetic profile of compounds in this class indicates that the presence of sulfur atoms contributes to their lipophilicity, influencing absorption and distribution within biological systems. This property may enhance their therapeutic efficacy while minimizing toxicity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound better, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | Methyl substitution on the benzo ring | Anticancer activity |
| 7-fluoro-3-oxo-3,4-dihydro-2H-benzothiadiazine | Fluorine substitution enhancing reactivity | Selective PI3Kδ inhibition |
| 4-chloro-benzothiadiazine derivatives | Chlorine substitution impacting solubility | Anticancer properties |
This table illustrates how structural variations among thiadiazine derivatives can lead to different biological activities and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazine ring via cyclization of sulfonamide intermediates with alkylating agents (e.g., allyl bromide) in solvents like acetonitrile or isopropanol, using bases such as potassium carbonate .
- Step 2 : Introduction of the 4-ethyl group via alkylation with ethyl halides or reductive amination.
- Step 3 : Thioether formation at the 3-position using 4-methylbenzylthiol under nucleophilic substitution conditions.
- Purification : Recrystallization from methanol or dioxane, followed by column chromatography .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : and NMR (e.g., δ 7.23 ppm for aromatic protons, δ 48.7 ppm for NCHCHF) confirm substitution patterns .
- Elemental Analysis : Validates molecular formula (e.g., CHNOS) with <0.3% deviation .
- IR Spectroscopy : Peaks at ~1,300–1,173 cm confirm sulfone (SO) groups .
- X-ray Crystallography : Resolves stereochemistry and packing interactions .
Q. What are the primary biological targets associated with this compound?
- Targets :
- AMPA/Kainate Receptors : Acts as a positive allosteric modulator (PAM), enhancing glutamate-evoked currents (EC values ~0.24 µM) .
- Enzymes : Inhibits xanthine oxidase and aldose reductase, implicated in metabolic disorders .
- Cancer Pathways : Shows cytotoxicity against renal and non-small cell lung cancer cell lines (IC < 10 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., 4-ethyl vs. 4-cyclopropyl) impact potency at AMPA receptors?
- SAR Insights :
- 4-Cyclopropyl Substitution : Enhances AMPAR potentiation (EC ~0.24 µM) by improving hydrophobic interactions with the receptor’s allosteric site .
- 4-Allyl Groups : Favors Kainate receptor selectivity over AMPARs, suggesting steric and electronic tuning of activity .
- 3-((4-Methylbenzyl)thio) : Increases lipophilicity and membrane permeability, critical for CNS penetration .
- Experimental Validation : Use calcium-sensitive fluorescence assays in transfected HEK-293 cells to quantify receptor modulation .
Q. How can contradictory data on anticancer activity across studies be resolved?
- Potential Factors :
- Cell Line Variability : Sensitivity differences (e.g., U937 vs. MCF-7) due to expression levels of target enzymes like carbonic anhydrase IX .
- Assay Conditions : Viability assays (MTT vs. ATP-luminescence) may yield divergent IC values .
- Metabolic Stability : Hepatic CYP450 metabolism (e.g., furan oxidation) can generate inactive/active metabolites, altering observed efficacy .
- Resolution : Standardize assays using matched isogenic cell lines and include metabolite profiling .
Q. What mechanistic insights explain its neuroprotective effects in cognitive models?
- Mechanisms :
- AMPA Receptor Potentiation : Enhances synaptic plasticity (e.g., hippocampal LTP) via prolonged excitatory postsynaptic potentials .
- Neurotransmitter Modulation : Increases hippocampal acetylcholine and serotonin levels, validated via microdialysis in murine models .
Methodological Guidance
Q. How to optimize synthetic yield and purity for scale-up?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thioether formation to minimize side reactions .
- Catalysis : Employ DBU (1,8-diazabicycloundec-7-ene) to accelerate cyclization steps .
- Purification : Combine recrystallization (methanol) with reverse-phase HPLC for >95% purity .
Q. What in vitro assays are recommended for evaluating receptor selectivity?
- Assays :
- Calcium Imaging : Fluorescent dyes (e.g., Fluo-4) in GluA2/GluA3-expressing HEK cells to distinguish AMPAR vs. KAR activity .
- Electrophysiology : Two-electrode voltage clamping in Xenopus oocytes for quantitative EC determination .
- Competitive Binding : Radiolabeled H-AMPA to assess direct vs. allosteric binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
